molecular formula C11H12I2N2 B3051256 1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide CAS No. 32405-50-8

1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide

Cat. No. B3051256
CAS RN: 32405-50-8
M. Wt: 426.03 g/mol
InChI Key: HKHDOQCAWUXKTG-UHFFFAOYSA-L
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Description

1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide is a chemical compound that has been extensively studied in scientific research. It is a cationic dye that is commonly used as a fluorescent probe for biological and biochemical applications.

Scientific Research Applications

Catalysis and Coordination Chemistry

1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide and its derivatives find significant applications in catalysis and coordination chemistry. For instance, trinuclear copper(I) complexes using related ligands have been developed for catalytically active nickel(II) and palladium(II) complexes, showing efficacy in Kumada–Corriu and Suzuki–Miyaura coupling reactions (Chen, Qiu, & Chen, 2012). Additionally, similar ligands have been used in Chan–Lam cross-coupling reactions, demonstrating enhanced catalytic activities (Xue, Li, Li, Li, & Lang, 2016).

Supramolecular Chemistry and Metal Complexes

In supramolecular chemistry, derivatives of this compound have been used to create dinuclear Pd(II) and Pt(II) metallomacrocycles with an inner cavity, potentially useful for forming supramolecular complexes through π-stacking interactions (Chas, Platas‐Iglesias, Peinador, & Quintela, 2006).

Corrosion Inhibition

Ionic liquids derived from pyridinium, including this compound, have been investigated for their corrosion protection performance on mild steel. Studies have shown significant inhibition efficiency, suggesting their potential as corrosion inhibitors (El-hajjaji et al., 2020).

Biochemical Applications

Certain derivatives of 1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide have been utilized as chemosensors for metal ions. For instance, a bis(pyridine-2-ylmethyl)amine derivative was developed as a selective and sensitive colorimetric and fluorescent chemosensor for Cu2+ ions, with potential applications in aqueous solution and mammalian cells (Zheng et al., 2016).

Future Directions

: Molport: 1-[(pyridin-1-ium-1-yl)methyl]pyridin-1-ium dibromide : CymitQuimica: 1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium dibromide : Benchchem: 1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium dibromide

properties

IUPAC Name

1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2HI/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDOQCAWUXKTG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369583
Record name 1,1'-Methylenedi(pyridin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32405-50-8
Record name 1,1'-Methylenedi(pyridin-1-ium) diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide
Reactant of Route 2
1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide
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1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide
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1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide
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1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide
Reactant of Route 6
1-(Pyridin-1-ium-1-ylmethyl)pyridin-1-ium diiodide

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